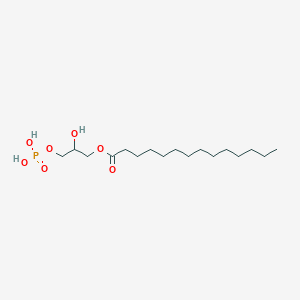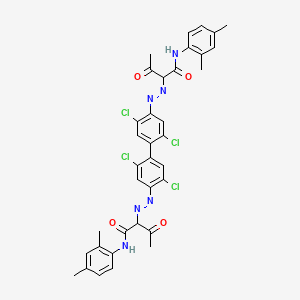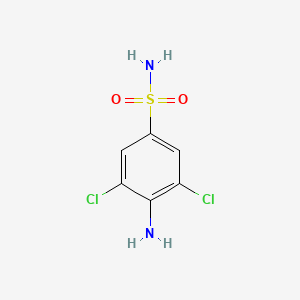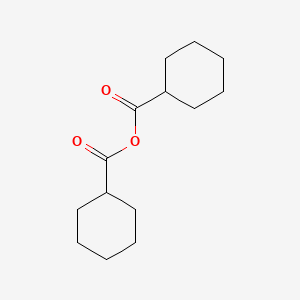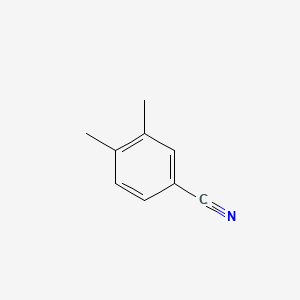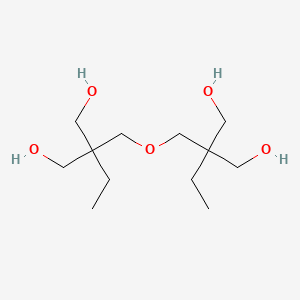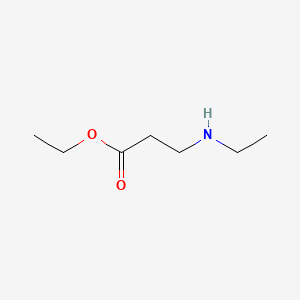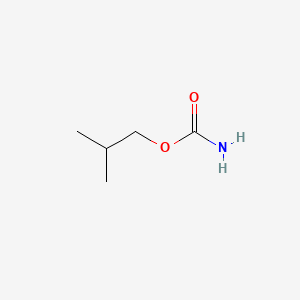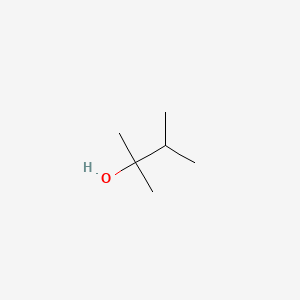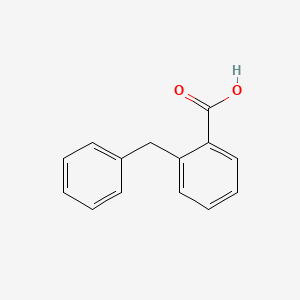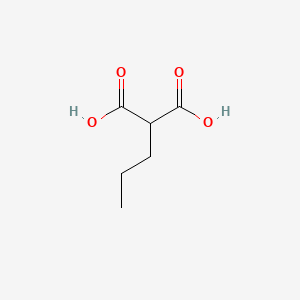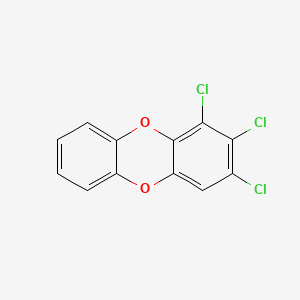
1,2,3-Trichlorodibenzo-p-dioxin
Übersicht
Beschreibung
1,2,3-Trichlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .
Synthesis Analysis
An anaerobic mixed culture enriched over 16 transfers from Saale river sediment reductively dehalogenated 1,2,4- and 1,2,3-trichlorodibenzo-p-dioxin (TrCDD) to di- and monochlorinated congeners in the presence of pyruvate (or lactate) and fumarate as cosubstrates .
Molecular Structure Analysis
The molecular formula of 1,2,3-Trichlorodibenzo-p-dioxin is C12H5Cl3O2 . The InChI string is InChI=1S/C12H5Cl3O2/c13-6-5-9-12 (11 (15)10 (6)14)17-8-4-2-1-3-7 (8)16-9/h1-5H . The Canonical SMILES is C1=CC=C2C (=C1)OC3=CC (=C (C (=C3O2)Cl)Cl)Cl .
Physical And Chemical Properties Analysis
The molecular weight of 1,2,3-Trichlorodibenzo-p-dioxin is 287.5 g/mol . The XLogP3 is 5.4 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .
Wissenschaftliche Forschungsanwendungen
Biotransformation by Microorganisms
1,2,3-Trichlorodibenzo-p-dioxin undergoes biotransformation by various microorganisms. For instance, Sphingomonas wittichii RW1 can catabolize 1,2,3-Trichlorodibenzo-p-dioxin to yield 3,4,5-trichlorocatechol. This demonstrates the potential of certain bacterial strains in the degradation of toxic diaryl ether pollutants like 1,2,3-Trichlorodibenzo-p-dioxin (Nam, Kim, Schmidt, & Chang, 2006).
Environmental Decontamination
Anaerobic bacterial consortia from various environmental sources, such as river sediments, have shown the capability to dehalogenate chlorinated dioxins like 1,2,3-Trichlorodibenzo-p-dioxin. This process involves reductive dechlorination, indicating the potential for using these bacterial consortia in environmental decontamination efforts (Ballerstedt, Kraus, & Lechner, 1997).
Enrichment of Dioxin-Degrading Bacteria
Studies have also focused on the enrichment of dioxin-degrading bacteria. For example, Dehalococcoides species have been enriched in two-liquid phase cultures for the dechlorination of trichlorodibenzo-p-dioxins. This suggests that targeted enrichment and cultivation methods can be effective in promoting the growth of dioxin-degrading bacterial populations, which could be critical in bioremediation processes (Bunge, Wagner, Fischer, Andreesen, & Lechner, 2008).
Understanding the Mechanisms of Toxicity
Research has also delved into understanding the mechanisms of toxicity and interaction of dioxins with biological systems. For instance, studies have identified the DNA recognition sites for dioxin-Ah receptor complexes, which are crucial in understanding how dioxins like 1,2,3-Trichlorodibenzo-p-dioxin exert their biological effects. This information is vital for assessing the risks and potential impacts of dioxin exposure (Denison, Fisher, & Whitlock, 1988).
Safety And Hazards
Zukünftige Richtungen
Future studies of dioxin action have the potential to provide additional insights into mechanisms of mammalian gene regulation that are of broader interest . A further understanding of the ligand specificity and structure of the Ah receptor will likely assist in the identification of other chemicals to which humans are exposed that may add to, synergize, or block the toxicity of TCDD .
Eigenschaften
IUPAC Name |
1,2,3-trichlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMFBGZVVNDVFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202949 | |
| Record name | 1,2,3-Trichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trichlorodibenzo-p-dioxin | |
CAS RN |
54536-17-3 | |
| Record name | 1,2,3-Trichlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054536173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Trichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-TRICHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3428IVQ29V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



